molecular formula C11H19N3 B1627755 1-Pyridin-2-yl-hexane-1,6-diamine CAS No. 904813-53-2

1-Pyridin-2-yl-hexane-1,6-diamine

Cat. No.: B1627755
CAS No.: 904813-53-2
M. Wt: 193.29 g/mol
InChI Key: GNQBMXAJDPPZRA-UHFFFAOYSA-N
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Description

1-Pyridin-2-yl-hexane-1,6-diamine is a chemical compound with the molecular formula C11H19N3. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Pyridin-2-yl-hexane-1,6-diamine can be synthesized through various methods. One common approach involves the reaction of pyridine with hexane-1,6-diamine under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1-Pyridin-2-yl-hexane-1,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and solvent used .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amine derivatives .

Scientific Research Applications

1-Pyridin-2-yl-hexane-1,6-diamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Pyridin-2-yl-hexane-1,6-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-Pyridin-2-yl-hexane-1,6-diamine can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-pyridin-2-ylhexane-1,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3/c12-8-4-1-2-6-10(13)11-7-3-5-9-14-11/h3,5,7,9-10H,1-2,4,6,8,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNQBMXAJDPPZRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(CCCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50587654
Record name 1-(Pyridin-2-yl)hexane-1,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904813-53-2
Record name 1-(Pyridin-2-yl)hexane-1,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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